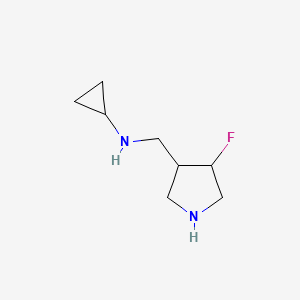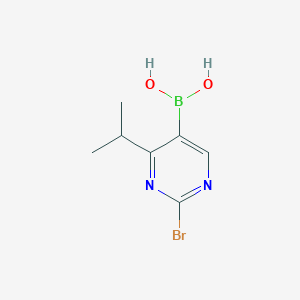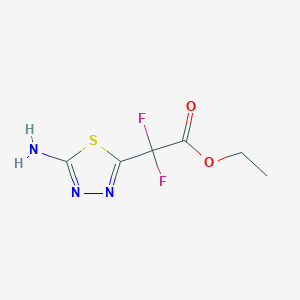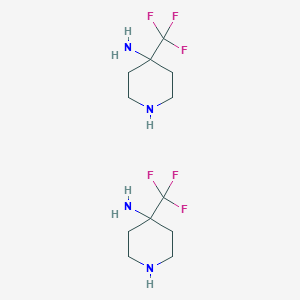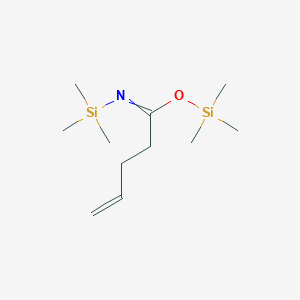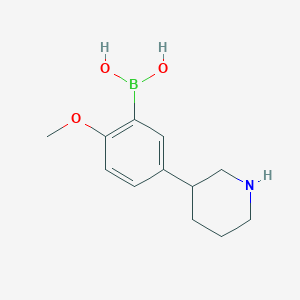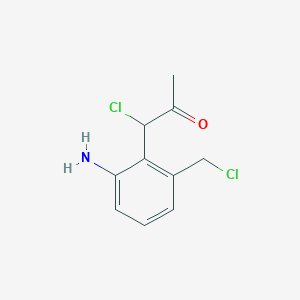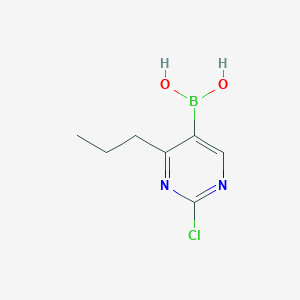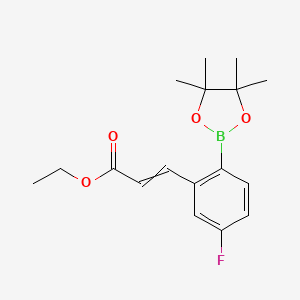![molecular formula C14H15N3O2 B14067461 2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)
2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine is a heterocyclic compound that features a benzofuro-pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of catalytic amounts of sodium ethoxide or potassium carbonate to yield the desired benzofuro-pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenated aliphatic esters in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzofuro-pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(1benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its analgesic and antitumor properties.
Mécanisme D'action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones
Uniqueness
What sets 2-(1benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine apart from similar compounds is its unique combination of a benzofuro-pyrimidine core with a dimethylethanamine side chain. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H15N3O2 |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)7-8-18-14-13-12(15-9-16-14)10-5-3-4-6-11(10)19-13/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
BDAAPZPARUQZGV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=NC=NC2=C1OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


